5S-HpETE
Overview
Description
5-Hydroperoxyeicosatetraenoic acid (5-HPETE) is a hydroperoxide derivative of arachidonic acid and a product of the 5-lipoxygenase pathway. It plays a role in various biological processes, including the modulation of synaptic transmission and the synthesis of other bioactive lipids .
Synthesis Analysis
The synthesis of 5-HPETE is initiated by the enzyme 5-lipoxygenase, which oxygenates arachidonic acid. This process yields 5-HPETE, which can be further transformed into leukotrienes, compounds involved in inflammatory responses. The synthesis of 5-HPETE can vary significantly depending on the source, such as potatoes, and is influenced by factors like storage conditions .
Molecular Structure Analysis
5-HPETE possesses a hydroperoxy group at the 5th carbon of the eicosatetraenoic acid chain. This molecular feature is crucial for its biological activity and distinguishes it from other HPETE molecules, such as 12-HPETE and 15-HPETE, which have the hydroperoxy group at different positions .
Chemical Reactions Analysis
5-HPETE is involved in the formation of platelet-activating factor (PAF) in stimulated cells, a process that does not require additional mobilization of intracellular calcium. Instead, 5-HPETE increases diacylglycerol (DAG) levels, which activates protein kinase C (PKC). PKC then facilitates the release of lyso-PAF and arachidonic acid from complex lipid stores .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-HPETE can be studied using various analytical techniques. Direct chemical ionization mass spectrometry (DCIMS) has been applied to identify and quantify 5-HPETE, utilizing a polyimide-coated fused silica fiber for vaporization. This method allows for the detection of 5-HPETE in its nonreduced and nonderivatized free acid form . Additionally, 5-HPETE's inhibitory effect on Na+, K(+)-ATPase activity in neuronal cells suggests that it has a significant impact on membrane-associated enzymes and could influence neuronal function and signaling .
Scientific Research Applications
Mechanism of Action of 15-Lipoxygenase : 5(S)-HPETE is used to study the mechanism of action of 15-lipoxygenase, acting as a leukotriene A4 synthase. This application is highlighted in the research by Macmillan et al. (1994) in The Journal of Biological Chemistry (Macmillan et al., 1994).
Activation of 5-Lipoxygenase in Human Neutrophils : It is used as a substrate to measure the activation of 5-lipoxygenase in human neutrophils, a process that can be induced by natural agonists or Ca2+ ionophore A23187. This use is outlined in a study by McDonald et al. (1991) in The Biochemical Journal (McDonald et al., 1991).
Influence on Neutrophil Activation : 5-HPETE enhances FMLP-stimulated superoxide generation and cytosolic free calcium increase, leading to neutrophil activation, as indicated in a study published in 1990 (瀬谷 et al., 1990).
Inhibition of Neuronal Na+, K(+)-ATPase Activity : 5-HPETE is a potent inhibitor of neuronal Na+, K(+)-ATPase activity, potentially affecting synaptic transmission, as reported by Foley (1997) in Biochemical and Biophysical Research Communications (Foley, 1997).
Stability and Oxidation of Triphenylphosphine : HPETEs, including 5S-HPETE, can be used in research for their ability to oxidize triphenylphosphine and their stability for several months at -20°C. This application is discussed in a study by Boeynaems et al. (1980) in Prostaglandins (Boeynaems et al., 1980).
Induction of Apoptosis in Rat Retina : 5S-HPETE induces apoptosis of photoreceptors in the rat retina in vitro, potentially influencing the time course of retinal diseases. This was examined by Hafezi et al. (1998) in Klinische Monatsblatter fur Augenheilkunde (Hafezi et al., 1998).
Future Directions
properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUUNUQHXIOFDA-JGKLHWIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017279 | |
Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5S-HpETE | |
CAS RN |
71774-08-8 | |
Record name | 5(S)-HPETE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71774-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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